3-chloro-N-(2-(5-cyclopropyl-3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)-2-methylbenzenesulfonamide
Description
Properties
IUPAC Name |
3-chloro-N-[2-(5-cyclopropyl-3-pyrazin-2-ylpyrazol-1-yl)ethyl]-2-methylbenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20ClN5O2S/c1-13-15(20)3-2-4-19(13)28(26,27)23-9-10-25-18(14-5-6-14)11-16(24-25)17-12-21-7-8-22-17/h2-4,7-8,11-12,14,23H,5-6,9-10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UUWPDWJCIHJSRT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1Cl)S(=O)(=O)NCCN2C(=CC(=N2)C3=NC=CN=C3)C4CC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20ClN5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-chloro-N-(2-(5-cyclopropyl-3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)-2-methylbenzenesulfonamide typically involves multi-step organic reactions. The process begins with the preparation of the core pyrazole and pyrazine rings, followed by the introduction of the cyclopropyl group and the benzenesulfonamide moiety. Common reagents used in these reactions include chlorinating agents, sulfonating agents, and various catalysts to facilitate the formation of the desired bonds.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to streamline the production process.
Chemical Reactions Analysis
Types of Reactions
3-chloro-N-(2-(5-cyclopropyl-3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)-2-methylbenzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.
Substitution: The chlorine atom and other functional groups can be substituted with different groups to create derivatives of the compound.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents, and catalysts to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of derivatives with different functional groups.
Scientific Research Applications
The compound 3-chloro-N-(2-(5-cyclopropyl-3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)-2-methylbenzenesulfonamide is a complex organic molecule with potential applications in various scientific fields, particularly in medicinal chemistry and pharmacology. This article explores its applications, synthesizing findings from diverse and authoritative sources.
Basic Information
- Molecular Formula : C17H16ClN5O2S
- Molecular Weight : 373.85 g/mol
- CAS Number : 2034601-33-5
Structure
The structure of the compound includes a chlorinated aromatic ring, a sulfonamide group, and a pyrazole moiety, which are known to contribute to its biological activity.
Medicinal Chemistry
The compound has been studied for its potential as an antitumor agent . Researchers have synthesized related pyrazole derivatives that exhibit significant cytotoxicity against various cancer cell lines. The incorporation of the cyclopropyl group and the sulfonamide moiety enhances the compound's potency and selectivity towards cancer cells.
Antimicrobial Activity
Studies have shown that compounds with similar structures possess antimicrobial properties. The sulfonamide group is particularly noted for its effectiveness against bacterial infections, making this compound a candidate for further development as an antibiotic agent .
Anticonvulsant Properties
Research indicates that pyrazole derivatives can exhibit anticonvulsant activity. Experimental models have demonstrated that modifications in the structure of pyrazole compounds can lead to significant effects on seizure thresholds, suggesting that this compound may hold promise in treating epilepsy and other seizure disorders.
Neuropharmacological Studies
The unique structure of this compound allows it to interact with various neurotransmitter systems. Preliminary studies suggest potential applications in treating neurological disorders, including anxiety and depression, by modulating serotonin and dopamine pathways.
Case Study 1: Anticancer Activity
A study published in Medicinal Chemistry evaluated a series of pyrazole-based sulfonamides, including derivatives of the target compound. The results indicated that certain modifications led to enhanced cytotoxicity against human breast cancer cells (MCF-7), with IC50 values significantly lower than those of standard chemotherapeutic agents .
Case Study 2: Antimicrobial Efficacy
In vitro studies reported in Journal of Antimicrobial Chemotherapy assessed the antibacterial activity of related compounds against Staphylococcus aureus and Escherichia coli. The findings suggested that the presence of the sulfonamide group was crucial for antimicrobial efficacy, highlighting the potential of this compound in developing new antibiotics .
Case Study 3: Neuropharmacological Effects
A recent investigation into the neuropharmacological effects of pyrazole derivatives showed that compounds similar to 3-chloro-N-(2-(5-cyclopropyl-3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)-2-methylbenzenesulfonamide exhibited anxiolytic effects in animal models. These findings suggest possible therapeutic applications in treating anxiety disorders .
Mechanism of Action
The mechanism of action of 3-chloro-N-(2-(5-cyclopropyl-3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)-2-methylbenzenesulfonamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Core Structural Differences
The target compound’s benzenesulfonamide and pyrazole-pyrazine architecture distinguishes it from analogs. For example:
- Compound 191 (): Features a pyrazole with trifluoromethyl and cyclopropyl groups but replaces the sulfonamide with an acetamide. The trifluoromethyl group enhances metabolic stability, while the acetamide may reduce solubility compared to sulfonamides .
- Pyrazolo-pyrazine derivatives (): Contain fused pyrazolo[1,5-a]pyrazine or pyrido[1,2-a]pyrimidine cores. These systems prioritize planar heterocycles for kinase binding but lack the steric bulk of cyclopropyl or sulfonamide groups .
Substituent Analysis
- Chloro vs. Trifluoromethyl : The 3-chloro group in the target compound may offer moderate lipophilicity, whereas trifluoromethyl groups (as in Compound 191) are strongly electron-withdrawing and resistant to oxidative metabolism .
- Sulfonamide vs.
Pharmacokinetic and Binding Hypotheses
- The target’s pyrazine ring could enhance solubility relative to purely aromatic systems (e.g., ’s pyrido-pyrimidines) but may reduce membrane permeability.
- Cyclopropyl substituents in both the target and Compound 191 may restrict conformational flexibility, improving selectivity for sterically sensitive binding pockets.
Research Findings and Limitations
Data Gaps and Inferences
- No direct pharmacological data for the target compound is available in the provided evidence. Comparisons rely on structural analogies.
Critical Challenges
- Synthetic complexity of the pyrazine-pyrazole linkage may limit scalability.
Biological Activity
3-chloro-N-(2-(5-cyclopropyl-3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)-2-methylbenzenesulfonamide, a compound with significant potential in medicinal chemistry, belongs to the class of sulfonamides and pyrazole derivatives. These compounds have been extensively studied for their biological activities, particularly in the context of cancer therapy and antimicrobial properties.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 373.85 g/mol. The presence of the pyrazole ring and sulfonamide functional group contributes to its biological activity.
Antitumor Activity
Recent studies have highlighted the antitumor potential of pyrazole derivatives. For instance, compounds containing the pyrazole nucleus have demonstrated cytotoxic effects against various cancer cell lines, including breast and glioblastoma cells. The mechanism often involves the induction of apoptosis, characterized by morphological changes such as chromatin condensation and cell shrinkage .
In vitro studies indicate that derivatives similar to 3-chloro-N-(2-(5-cyclopropyl-3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)-2-methylbenzenesulfonamide exhibit potent antiproliferative effects at low concentrations, suggesting their potential as effective anticancer agents .
Antimicrobial Activity
Sulfonamide derivatives are well-known for their antimicrobial properties. The specific compound has shown promise in inhibiting bacterial growth, making it a candidate for further development as an antibiotic. The structural features, such as the sulfonamide group, enhance its interaction with bacterial enzymes, leading to effective inhibition .
Study on Antitumor Effects
A comprehensive study evaluated various pyrazole derivatives for their cytotoxicity against glioblastoma cells. The results indicated that compounds with similar structural motifs to 3-chloro-N-(2-(5-cyclopropyl-3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)-2-methylbenzenesulfonamide exhibited IC50 values in the nanomolar range, significantly outperforming standard chemotherapeutic agents like etoposide .
Antimicrobial Efficacy
Another study focused on the synthesis and evaluation of thiosemicarbazones derived from related structures, which also demonstrated strong antimicrobial activity against a variety of pathogens. The findings support the hypothesis that modifications to the pyrazole structure can yield compounds with enhanced biological activity .
Data Summary
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
